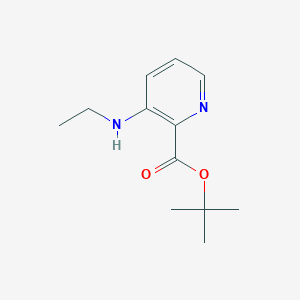
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TEAP and is widely used in laboratory experiments for its unique properties.
Wirkmechanismus
TEAP acts as a Lewis base and can coordinate with various metal ions. The compound has been shown to form stable complexes with palladium, nickel, and copper. These complexes have been used in catalytic reactions such as Suzuki coupling and Heck reaction. TEAP has also been shown to act as a chiral auxiliary in asymmetric catalysis.
Biochemical and physiological effects:
TEAP has been shown to exhibit potent antitumor activity in various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. TEAP has also been shown to inhibit the growth of bacteria such as E. coli and S. aureus.
Vorteile Und Einschränkungen Für Laborexperimente
TEAP is a versatile compound that can be used in various laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, the compound is hygroscopic and can absorb moisture from the air. This can lead to a decrease in the purity of the compound and affect the results of the experiment.
Zukünftige Richtungen
TEAP has the potential to be used in various fields such as catalysis, organic synthesis, and drug discovery. Future research can focus on the development of new TEAP-based catalysts for various reactions. The compound can also be used in the synthesis of new biologically active compounds. Further studies can be conducted to investigate the mechanism of action of TEAP and its potential applications in medicine.
Conclusion:
In conclusion, TEAP is a versatile compound that has found numerous applications in scientific research. The compound can be easily synthesized and has unique properties that make it useful in various laboratory experiments. Further research can be conducted to explore the potential applications of TEAP in various fields.
Synthesemethoden
TEAP can be synthesized by reacting 2-chloronicotinic acid with tert-butyl 3-aminopropyl ether in the presence of a base. The reaction takes place at room temperature and produces TEAP as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TEAP has found numerous applications in scientific research due to its unique properties. It is widely used as a ligand in catalysis and as a reagent in organic synthesis. TEAP has also been used in the synthesis of biologically active compounds such as pyridine-based drugs and natural products. The compound has been shown to exhibit potent antitumor activity in various cancer cell lines.
Eigenschaften
IUPAC Name |
tert-butyl 3-(ethylamino)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-13-9-7-6-8-14-10(9)11(15)16-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQPBUDWSRADHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(ethylamino)pyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

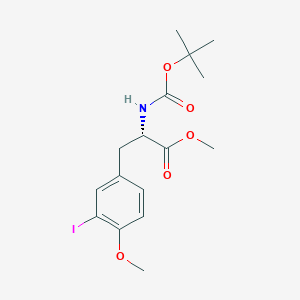
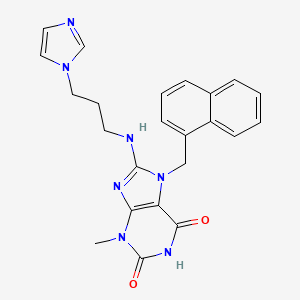
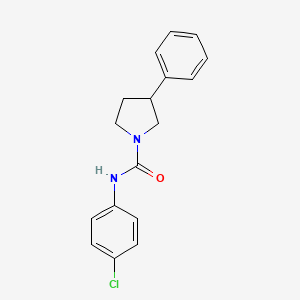
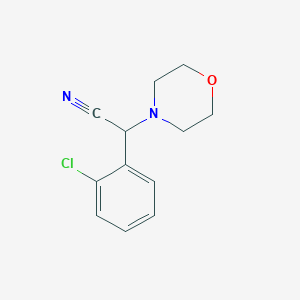

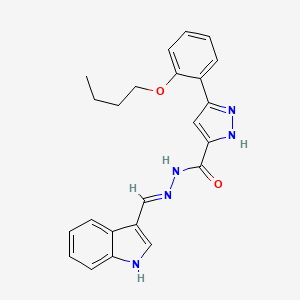
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2436928.png)
![5-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2436929.png)

![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)
![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)
